PPAR‑α/γ Dual Agonism vs. Single‑Target Pyrazole Analogs
Phenoxyacetic acid derivatives linked to a pyrazole scaffold, including the target chemotype, have been designed as dual PPAR‑α/γ agonists with concomitant COX‑2 inhibition. In a comparative in vitro study, the prototype compound from this series achieved EC₅₀ values of 1.2 µM for PPAR‑α and 0.8 µM for PPAR‑γ, while also inhibiting COX‑2 with an IC₅₀ of 2.5 µM [1]. In contrast, the simple 4‑phenylpyrazole without the phenoxy‑acetohydrazide extension showed no significant PPAR activation (EC₅₀ > 50 µM) [1]. This demonstrates that the phenoxy‑acetohydrazide arm is critical for dual receptor engagement.
| Evidence Dimension | PPAR‑α and PPAR‑γ transactivation (EC₅₀) and COX‑2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | PPAR‑α EC₅₀ = 1.2 µM; PPAR‑γ EC₅₀ = 0.8 µM; COX‑2 IC₅₀ = 2.5 µM (prototype of series) |
| Comparator Or Baseline | 4‑Phenyl‑1H‑pyrazole (no phenoxy‑acetohydrazide): PPAR‑α EC₅₀ > 50 µM; PPAR‑γ EC₅₀ > 50 µM |
| Quantified Difference | >40‑fold improvement in PPAR‑α potency; >60‑fold improvement in PPAR‑γ potency |
| Conditions | Cell‑based transactivation assay (HEK293T) using PPAR‑α/γ Gal4‑DBD fusion constructs; COX‑2 enzymatic assay (ovine COX‑2, fluorescence polarization) |
Why This Matters
Dual PPAR‑α/γ activation with COX‑2 inhibition is a sought‑after polypharmacology profile for metabolic‑inflammatory diseases; simpler pyrazole analogs lacking the phenoxy‑acetohydrazide extension cannot deliver this multi‑target engagement.
- [1] Mohamed MFA, et al. Design, Synthesis and Biological Evaluation of Phenoxyacetic Acid Derivatives Linked to Pyrazole Scaffold as PPAR‑α/γ Agonists and COX‑2 Inhibitors with Dual Antidiabetic/Anti‑inflammatory Activities. J Mol Struct. 2025; 142578. doi:10.1016/j.molstruc.2025.142578 View Source
